Pyrroxamycin

Descripción

This compound has been reported in Streptomyces and Streptomyces fumanus with data available.

isolated from Streptomyces sp. S46506; structure given in first source

Structure

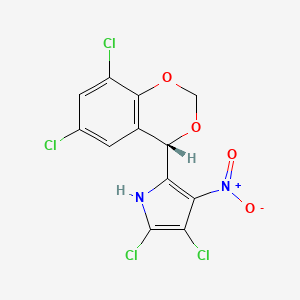

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2O4/c13-4-1-5-10(6(14)2-4)21-3-22-11(5)8-9(18(19)20)7(15)12(16)17-8/h1-2,11,17H,3H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPRKSFMHRXAFA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC(C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1O[C@@H](C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140134 | |

| Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105888-54-8 | |

| Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105888-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrroxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105888548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROXAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AXN5H81T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Pyrroxamycin from Streptomyces sp.: A Technical Guide

An in-depth exploration of the discovery, fermentation, isolation, and biological activity of the potent antibiotic, Pyrroxamycin, produced by Streptomyces sp. This guide provides detailed methodologies and quantitative data for researchers, scientists, and drug development professionals.

This compound, a potent chlorinated nitropyrrole antibiotic, was first discovered and isolated from the culture broth of Streptomyces sp. strain S46506.[1] Also known as Dioxapyrrolomycin, this secondary metabolite has demonstrated significant activity against Gram-positive bacteria and dermatophytes.[1] This technical guide details the key aspects of this compound's discovery, its physicochemical properties, biological activity, and provides a comprehensive overview of the experimental protocols for its production and purification, along with its biosynthetic pathway.

Physicochemical Properties of this compound

This compound is a structurally complex molecule with the chemical formula C₁₂H₆Cl₄N₂O₄. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄N₂O₄ |

| Molecular Weight | 383.9 g/mol |

| Appearance | Pale yellow needles |

| Melting Point | 235 - 238 °C |

| UV λmax (MeOH) | 245 nm (shoulder), 298 nm |

| Solubility | Soluble in methanol, ethyl acetate, acetone, chloroform; Insoluble in water and n-hexane |

Biological Activity of this compound

This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for Dioxapyrrolomycin, an alternative name for this compound, against key Gram-positive pathogens are summarized in Table 2.

| Microorganism | MIC (µM) |

| Staphylococcus aureus | 0.077 - 0.64 |

| Enterococcus faecalis | 0.077 - 0.64 |

Note: Further research is required to establish a comprehensive profile of this compound's activity against a wider range of bacteria and dermatophytes.

Experimental Protocols

Fermentation of Streptomyces sp. for this compound Production

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces strain, such as Streptomyces sp. S46506 or Streptomyces fumanus. While the optimal medium composition and fermentation parameters can vary between strains, a general protocol is outlined below.

1. Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulated culture of Streptomyces sp. from a slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., yeast extract-malt extract broth).

-

Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until a dense culture is obtained.

2. Production Fermentation:

-

Inoculate a production medium (e.g., a medium containing soluble starch, glucose, peptone, yeast extract, and inorganic salts) with the seed culture (typically 2-5% v/v).

-

Conduct the fermentation in a stirred-tank fermenter with controlled temperature (28-30°C), pH (around 7.0), and aeration.

-

The fermentation is typically carried out for 5-7 days. Production of this compound can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

Following fermentation, this compound is isolated and purified from the culture broth. A general multi-step protocol is described below.

1. Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent in which this compound is soluble, such as ethyl acetate.

-

Repeat the extraction process to maximize the recovery of the compound.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Chromatographic Purification:

-

The crude extract is subjected to column chromatography using silica gel as the stationary phase.

-

The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate.

-

Fractions are collected and monitored for the presence of this compound using Thin-Layer Chromatography (TLC).

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound as pale yellow needles.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces involves a hybrid pathway combining elements of polyketide and amino acid metabolism.[2] The core pyrrole ring is derived from the amino acid L-proline. The dichlorinated phenyl-like moiety is assembled via the polyketide pathway from acetate units. The characteristic methylenedioxy bridge is formed from L-methionine.[2] A proposed biosynthetic pathway is illustrated below.

This technical guide provides a foundational understanding of the discovery, isolation, and biological properties of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers interested in the further development and application of this promising antibiotic.

References

An In-Depth Technical Guide to the Pyrroxamycin Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroxamycin, a chlorinated nitropyrrole antibiotic produced by Streptomyces sp. S46506, represents a class of potent natural products with significant biological activity. Elucidating its biosynthetic pathway is crucial for understanding its formation, enabling pathway engineering for novel analog generation, and optimizing production yields. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, drawing heavily on the well-characterized and closely related pyrrolomycin biosynthetic gene cluster. It details the genetic organization, proposed enzymatic functions, and key chemical transformations. Furthermore, this guide includes available quantitative data on related compounds, detailed experimental protocols for key analytical and genetic manipulation techniques, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

This compound is a halogenated nitro-containing pyrrole antibiotic isolated from the fermentation broth of Streptomyces sp. S46506[1]. Its chemical structure, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, positions it within the broader family of pyrrolomycin antibiotics[1]. These compounds are known for their potent activity against Gram-positive bacteria[1][2]. The biosynthesis of such complex natural products in actinomycetes is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Understanding this BGC is paramount for harnessing the full potential of this compound and its analogs.

While the specific BGC for this compound from Streptomyces sp. S46506 has not been fully detailed in publicly available literature, significant insights can be drawn from the extensively studied pyrrolomycin BGCs from Actinosporangium vitaminophilum ATCC 31673 (now reclassified as Streptomyces vitaminophilus) and Streptomyces sp. strain UC 11065[3][4][5]. These clusters provide a robust model for the this compound pathway, given the structural similarity of the final products.

The this compound/Pyrrolomycin Biosynthetic Gene Cluster

The biosynthesis of the pyrrole moiety of pyrrolomycins is believed to be derived from proline. The overall pathway involves a series of enzymatic reactions including halogenation, nitration, and tailoring steps to yield the final complex structure. The gene cluster from Actinosporangium vitaminophilum spans approximately 56 kb and contains 35 open reading frames (ORFs), while the cluster from Streptomyces sp. strain UC 11065 is smaller, with 17 ORFs identified in a 26 kb region, showing a high degree of similarity and synteny to the A. vitaminophilum cluster[3].

A proposed biosynthetic pathway, based on the identified genes, is depicted below.

Key Enzymes and Their Putative Functions

The following table summarizes the key ORFs identified in the pyrrolomycin gene cluster from A. vitaminophilum and their putative functions, which are presumed to be analogous in the this compound pathway[3].

| Gene | Putative Function | Homologs and Conserved Domains |

| pyrC | Proline dehydrogenase | Proline dehydrogenase family |

| pyrD | Pyrroline-5-carboxylate reductase | NAD(P)-binding Rossmann-fold domains |

| pyrH | FAD-dependent halogenase | Tryptophan halogenase family |

| pyrN | Nitrate reductase, large subunit | Assimilatory nitrate reductase |

| pyrO | Nitrate reductase, small subunit | Assimilatory nitrate reductase |

| pyrT | Thioesterase | Thioesterase family |

| pyrR | Regulatory protein | LuxR family transcriptional regulator |

| pyrK | Transport protein | Major Facilitator Superfamily (MFS) |

Quantitative Data

While specific quantitative data for this compound production is scarce in the literature, data from related pyrrolomycin compounds can provide valuable benchmarks for researchers.

| Compound | Producing Strain | Titer/Yield | Reference |

| Pyrrolomycin D | Streptomyces sp. strain UC 11065 | MIC: ~1 ng/mL (antistaphylococcal activity) | [6] |

| Pyrrolomycin D | Streptomyces fumanus | MBC: low µg/mL range | [2] |

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) are measures of biological activity, not production yield. Production titers for these compounds are not well-documented in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Fermentation and Isolation of Pyrrolomycins

This protocol is adapted from the study of the pyrrolomycin-producing Actinosporangium vitaminophilum and Streptomyces sp. strain UC11065[3].

4.1.1. Culture Conditions

-

Prepare seed medium (e.g., Tryptic Soy Broth or a custom medium optimized for actinomycete growth).

-

Inoculate 100 mL of seed medium with a frozen mycelial suspension of the producer strain.

-

Incubate at 28°C with shaking at 250 rpm for 48 hours.

-

Use the seed culture to inoculate production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts) at a 1:10 ratio.

-

Continue fermentation for 120 hours at 28°C and 250 rpm[3].

4.1.2. Extraction of Pyrrolomycins

-

Adjust the pH of the fermentation broth to 2.0 with HCl.

-

Centrifuge the acidified broth to separate the mycelia from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with ethyl acetate.

-

Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and remove the solvent in vacuo.

-

Dissolve the resulting residue in methanol for subsequent analysis[3].

HPLC Analysis of Pyrrolomycins

This method provides a robust separation of various pyrrolomycin analogs[3].

-

Instrumentation: HPLC system with a UV-visible detector and a C18 reverse-phase column (e.g., Agilent SB-C18, 4.6 x 250 mm).

-

Detection Wavelength: 268 nm.

-

Flow Rate: 1 mL/min.

-

Mobile Phase Gradient:

-

Initial conditions: 75:25 methanol-water with 1% acetic acid for 3 minutes.

-

Linear gradient to 90:10 methanol-water with 1% acetic acid over 1 minute.

-

Hold at 90:10 methanol-water with 1% acetic acid for 16 minutes[3].

-

Gene Disruption in Streptomyces

This protocol outlines a general method for targeted gene disruption using a single-crossover homologous recombination approach, as demonstrated in Streptomyces sp. strain UC 11065[3].

4.3.1. Construction of the Disruption Plasmid

-

Amplify an internal fragment of the target gene (e.g., dox8 or dox17 in the pyrrolomycin cluster) of approximately 1 kb using PCR.

-

Clone this PCR fragment into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) that carries a selectable marker (e.g., apramycin resistance).

-

Transform the resulting plasmid into a suitable E. coli strain for propagation and verification.

4.3.2. Transformation and Selection of Mutants

-

Introduce the disruption plasmid into the target Streptomyces strain via protoplast-mediated transformation[3].

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection.

-

Incubate at a permissive temperature for the plasmid replication to allow for single-crossover events.

-

Subculture the resulting colonies on selective media to isolate stable integrants.

-

Confirm the gene disruption event by Southern blot analysis or PCR using primers flanking the integration site.

Conclusion

The biosynthesis of this compound in Streptomyces sp. S46506 is a complex process involving a dedicated gene cluster that orchestrates the assembly of this potent antibiotic. While direct research on the this compound BGC is limited, the well-characterized pyrrolomycin BGCs provide a strong predictive framework for understanding the key enzymatic steps of halogenation and nitration. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to investigate this pathway further, optimize production, and engineer novel derivatives with improved therapeutic properties. Future work should focus on the complete sequencing and functional characterization of the this compound BGC from its native producer to uncover any unique enzymatic mechanisms and to fully exploit its biosynthetic potential.

References

- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of Pyrroxamycin: An In-depth Technical Guide

A comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for the structural elucidation and characterization of novel bioactive compounds. This guide focuses on the spectroscopic properties of Pyrroxamycin, a chlorinated nitropyrrole antibiotic. However, a critical limitation exists in accessing the complete, original experimental data, which is necessary for a thorough analysis.

This compound, identified as 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, was first isolated from a strain of Streptomyces sp. S46506. Its structure was primarily determined through ¹H and ¹³C NMR spectral analysis, as stated in the initial publication of its discovery. Unfortunately, the detailed quantitative NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, as well as the high-resolution mass spectrometry (HRMS) data and fragmentation patterns, are not available in the publicly accessible abstracts of this foundational study.

This guide, therefore, outlines the expected spectroscopic data and methodologies based on the known structure of this compound and general principles of NMR and MS, while highlighting the absence of specific, experimentally derived values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous signal assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts would be influenced by the electronic environment of each proton, with electronegative atoms (chlorine, oxygen, and the nitro group) causing a downfield shift (higher ppm values).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of electron-withdrawing groups and the aromatic nature of the pyrrole and benzodioxin rings would significantly influence the chemical shifts of the carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole Ring | ||

| H-1 (NH) | Broad singlet, ~8.0-10.0 | - |

| C-2 | - | ~120-130 |

| C-3 | - | ~130-140 (due to NO₂) |

| C-4 | - | ~115-125 (due to Cl) |

| C-5 | - | ~110-120 (due to Cl) |

| Benzodioxin Ring | ||

| H-2' | Singlet, ~5.0-5.5 | ~65-75 |

| H-4' | Singlet, ~6.0-6.5 | ~70-80 |

| C-4'a | - | ~140-150 |

| H-5' | Doublet | ~7.0-7.5 |

| C-5' | - | ~125-135 |

| C-6' | - | ~120-130 (due to Cl) |

| H-7' | Doublet | ~7.0-7.5 |

| C-7' | - | ~120-130 |

| C-8' | - | ~115-125 (due to Cl) |

| C-8'a | - | ~145-155 |

Note: These are predicted values based on the chemical structure and typical chemical shift ranges for similar functional groups. Actual experimental values are required for accurate characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, which for this compound is C₁₂H₆Cl₄N₂O₄. The presence of four chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, M+4, M+6, and M+8 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₆Cl₄N₂O₄ |

| Monoisotopic Mass | 409.8928 g/mol |

| Key Fragmentation Pathways | Loss of NO₂, cleavage of the benzodioxin ring, loss of HCl |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound would be prepared by dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for one-dimensional spectra. For two-dimensional experiments like COSY, HSQC, and HMBC, specific pulse programs would be employed to establish correlations between protons and carbons.

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of this compound would be introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: For high-resolution mass determination, a time-of-flight (TOF) or Orbitrap mass analyzer would be used.

-

Fragmentation Analysis (MS/MS): To study the fragmentation pattern, tandem mass spectrometry (MS/MS) would be performed. The molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical Relationship for Structure Elucidation

Caption: Logical relationship between spectroscopic data and structure elucidation.

The Enigmatic Antifungal Potential of Pyrroxamycin: A Technical Guide to its Prospective Activity Against Dermatophytes

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatophytosis, a superficial fungal infection of keratinized tissues, continues to present a significant clinical challenge due to the emergence of antifungal resistance and the limited therapeutic arsenal. Pyrroxamycin, a chlorinated nitro-pyrrole antibiotic, has been identified as having activity against dermatophytes, yet a comprehensive understanding of its biological activity and mechanism of action remains elusive.[1] This technical guide synthesizes the available, albeit limited, information on this compound and its close analog, Pyrrolnitrin, to provide a foundational resource for researchers. In the absence of direct quantitative data for this compound, we present a hypothetical framework for its antifungal action against key dermatophytes such as Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum. This whitepaper outlines detailed experimental protocols for the in vitro evaluation of this compound's antifungal activity, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines. Furthermore, we propose a putative signaling pathway affected by this compound in dermatophytes and present a comprehensive experimental workflow, both visualized using Graphviz (DOT language), to guide future research in this promising area.

Introduction: The Unmet Need in Dermatophyte Treatment

Dermatophytes, a group of keratinophilic fungi, are the primary causative agents of infections of the skin, hair, and nails, affecting a substantial portion of the global population. The increasing incidence of resistance to conventional antifungal agents necessitates the exploration of novel therapeutic compounds.[2] this compound, a secondary metabolite isolated from Streptomyces sp., has demonstrated a spectrum of biological activities, including against dermatophytes.[1] Its chemical structure, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, places it in the pyrrolnitrin class of antibiotics.[1][3] While the parent compound, Pyrrolnitrin, has been shown to be effective against Trichophyton species, specific data on this compound's efficacy and mechanism against dermatophytes are conspicuously absent from the current scientific literature.[4][5] This guide aims to bridge this knowledge gap by providing a structured approach to investigating the anti-dermatophytic potential of this compound.

Chemical Structure of this compound:

Quantitative Data on Antifungal Activity (Hypothetical Framework)

Due to the lack of published studies on the specific activity of this compound against dermatophytes, the following tables are presented as a template for data organization. It is anticipated that experimental determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) would populate these tables. Based on the activity of the related compound Pyrrolnitrin, it is hypothesized that this compound will exhibit potent activity.[4][5]

Table 1: Hypothetical In Vitro Susceptibility of Dermatophyte Species to this compound

| Dermatophyte Species | Strain ID | This compound MIC (µg/mL) Range | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Trichophyton rubrum | ATCC 28188 | Data to be determined | Data to be determined | Data to be determined |

| Trichophyton mentagrophytes | ATCC 9533 | Data to be determined | Data to be determined | Data to be determined |

| Microsporum canis | ATCC 36299 | Data to be determined | Data to be determined | Data to be determined |

| Epidermophyton floccosum | ATCC 52066 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothetical Minimum Fungicidal Concentration (MFC) of this compound against Dermatophytes

| Dermatophyte Species | Strain ID | This compound MFC (µg/mL) | MFC/MIC Ratio |

| Trichophyton rubrum | ATCC 28188 | Data to be determined | Data to be determined |

| Trichophyton mentagrophytes | ATCC 9533 | Data to be determined | Data to be determined |

| Microsporum canis | ATCC 36299 | Data to be determined | Data to be determined |

| Epidermophyton floccosum | ATCC 52066 | Data to be determined | Data to be determined |

Proposed Mechanism of Action: Insights from Pyrrolnitrin

Given that this compound is a derivative of pyrrolnitrin, it is plausible that they share a similar mechanism of action. Studies on pyrrolnitrin have demonstrated that its primary antifungal effect is the disruption of the fungal respiratory electron transport system.[6][7] Specifically, pyrrolnitrin inhibits the electron transport chain between succinate or NADH and coenzyme Q.[6] This inhibition leads to a cessation of cellular respiration, ultimately causing fungal cell death.

The proposed mechanism for this compound against dermatophytes involves the following steps:

-

Cellular Uptake: this compound penetrates the fungal cell wall and membrane.

-

Mitochondrial Targeting: The compound localizes to the mitochondria.

-

Inhibition of Electron Transport Chain: this compound binds to and inhibits key enzyme complexes within the electron transport chain, such as succinate-coenzyme Q reductase and NADH-cytochrome c reductase.[6]

-

Disruption of ATP Synthesis: The inhibition of electron flow prevents the generation of the proton gradient necessary for ATP synthesis.

-

Cellular Energy Depletion and Death: The lack of ATP leads to a shutdown of essential cellular processes and ultimately results in fungal cell death.

Caption: Proposed Mechanism of Action of this compound in Dermatophytes.

Detailed Experimental Protocols

The following protocols are based on the CLSI document M38-A2 for broth microdilution antifungal susceptibility testing of filamentous fungi, which is applicable to dermatophytes.[8][9][10]

Fungal Isolates and Culture Conditions

-

Dermatophyte Strains: Standard ATCC strains of Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum should be used.

-

Culture Medium: Strains should be subcultured on Potato Dextrose Agar (PDA) or Oatmeal Agar to promote conidiation.[10]

-

Incubation: Cultures should be incubated at 28-30°C for 7-14 days until adequate sporulation is observed.

Inoculum Preparation

-

Fungal colonies are to be covered with sterile, preservative-free saline (0.85%).

-

The surface should be gently scraped with a sterile loop to dislodge conidia.

-

The resulting suspension is transferred to a sterile tube.

-

Heavy particles are allowed to settle for 5-10 minutes.

-

The upper suspension is transferred to a new sterile tube and the turbidity is adjusted using a spectrophotometer at 530 nm to achieve a transmission of 80-82%, which corresponds to an inoculum of approximately 1-5 x 10⁶ CFU/mL.

-

The suspension is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

Broth Microdilution Assay for MIC Determination

-

Antifungal Agent: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.

-

Microtiter Plates: 96-well microtiter plates are to be used. Each well will contain 100 µL of the diluted this compound solution.

-

Inoculation: 100 µL of the final fungal inoculum is added to each well.

-

Controls: Positive (fungus without drug) and negative (medium only) controls must be included.

-

Incubation: Plates are incubated at 28-30°C for 4-7 days.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete (or ≥80%) inhibition of visible growth compared to the positive control.

Determination of Minimum Fungicidal Concentration (MFC)

-

Following MIC determination, 10 µL aliquots are taken from all wells showing no visible growth.

-

These aliquots are subcultured onto PDA plates.

-

Plates are incubated at 28-30°C for 4-7 days.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates (≥99.9% killing).

Caption: Experimental Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

While direct evidence for the anti-dermatophytic activity of this compound is currently lacking in the scientific literature, its structural similarity to Pyrrolnitrin suggests it holds significant promise as a novel antifungal agent. This technical guide provides a comprehensive framework for the systematic evaluation of this compound against clinically relevant dermatophytes. The proposed mechanism of action, centered on the disruption of the mitochondrial electron transport chain, offers a clear hypothesis to be tested. The detailed experimental protocols, adhering to CLSI standards, ensure that future research in this area will be robust and reproducible.

Future research should focus on:

-

Execution of the outlined in vitro studies to determine the MIC and MFC values of this compound against a broad panel of dermatophyte clinical isolates.

-

Elucidation of the precise molecular targets of this compound within the fungal respiratory chain.

-

In vivo studies using animal models of dermatophytosis to assess the therapeutic efficacy of this compound.

-

Toxicology and pharmacokinetic studies to evaluate the safety and drug-like properties of this compound.

The investigation of this compound represents a valuable opportunity to expand the therapeutic options for dermatophytosis and combat the growing threat of antifungal resistance. This guide serves as a critical first step in catalyzing and directing these much-needed research efforts.

References

- 1. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-5-((4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl)-4-nitro-1H-pyrrole | C12H6Cl4N2O4 | CID 129138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antitrichophyton activity and dermal tissue concentration of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicinearticle.com [medicinearticle.com]

The Benzodioxine Core of Pyrroxamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroxamycin is a potent antibiotic produced by Streptomyces sp. S46506 with activity against Gram-positive bacteria and dermatophytes.[1] Its unique chemical structure, 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole, features a highly substituted and halogenated 1,3-benzodioxine core, which is crucial for its biological activity.[1] This technical guide provides a comprehensive overview of the benzodioxine moiety of this compound, including its physicochemical properties, proposed biosynthesis, and role in the molecule's mechanism of action.

Physicochemical Properties of the Benzodioxine Core

The benzodioxine core of this compound is a di-chlorinated 1,3-benzodioxin ring system. The precise bond lengths and angles of this specific moiety within this compound have been determined through spectral analysis, as reported in the initial structure elucidation.

Table 1: Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄N₂O₄ |

| Molecular Weight | 381.99 g/mol |

| UV λmax (MeOH) | 235, 280, 330 nm |

| ¹H NMR (DMSO-d₆) | δ 13.4 (br s, 1H), 7.81 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 6.40 (d, J=4.4 Hz, 1H), 5.46 (dd, J=11.0, 4.4 Hz, 1H), 5.00 (d, J=11.0 Hz, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 146.0, 137.9, 131.2, 129.6, 128.8, 127.9, 125.5, 124.2, 123.0, 118.9, 97.9, 68.3 |

Data is from the original structure elucidation of this compound and may not be exhaustive.

Biosynthesis of the Benzodioxine Core

The biosynthetic pathway of the dichlorinated benzodioxine core of this compound has not been fully elucidated. However, based on the biosynthesis of other halogenated aromatic natural products, a plausible pathway can be proposed. The formation of the benzodioxine ring likely involves the oxidative cyclization of a chlorinated phenolic precursor. The chlorination steps are likely catalyzed by flavin-dependent halogenases or non-heme iron halogenases, which are common in bacterial natural product biosynthesis.

A hypothetical biosynthetic pathway is outlined below:

Mechanism of Action: The Role of the Benzodioxine Core

This compound belongs to the pyrrolomycin class of antibiotics, which act as protonophores.[2][3][4] Protonophores are lipid-soluble molecules that can transport protons across biological membranes, dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes. The highly halogenated and lipophilic nature of the benzodioxine core is critical for this activity, enabling the molecule to embed within the bacterial cell membrane.

The proposed mechanism involves the benzodioxine and pyrrole moieties working in concert to shuttle protons across the membrane, leading to a collapse of the transmembrane proton gradient and ultimately cell death.

References

Pyrroxamycin: A Technical Guide to a Promising Pyrrolomycin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroxamycin, a halogenated nitropyrrole antibiotic, stands as a significant member of the pyrrolomycin family of natural products.[1][2] Isolated from the fermentation broth of Streptomyces sp. S46506, this compound has demonstrated notable activity against Gram-positive bacteria and dermatophytes.[1] This technical guide provides a comprehensive overview of this compound, detailing its isolation, structure elucidation, biological activity, and mechanism of action. All quantitative data are presented in structured tables, and key experimental protocols are outlined to facilitate further research and development. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the proposed mechanism of action.

Introduction

The pyrrolomycin family of antibiotics, characterized by a substituted pyrrole ring, represents a class of potent antimicrobial agents.[2] this compound, a distinct member of this family, was first isolated from Streptomyces sp. S46506.[1] Its chemical structure was determined to be 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole.[1] This guide aims to consolidate the current knowledge on this compound, offering a technical resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₇Cl₄NO₅ | [1] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 228 - 230 °C | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | [1] |

| UV λmax (Methanol) | 235 nm (shoulder), 280 nm, 335 nm | [1] |

Biological Activity

This compound exhibits significant in vitro activity against a range of Gram-positive bacteria and dermatophytic fungi. The minimum inhibitory concentrations (MICs) are summarized in the table below.

| Target Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | FDA 209P | 0.05 |

| Staphylococcus aureus | Smith | 0.05 |

| Staphylococcus epidermidis | ATCC 12228 | 0.1 |

| Bacillus subtilis | PCI 219 | 0.025 |

| Micrococcus luteus | PCI 1001 | 0.025 |

| Corynebacterium diphtheriae | PW 8 | 0.05 |

| Trichophyton mentagrophytes | IFO 5466 | 0.78 |

| Trichophyton rubrum | IFO 5467 | 1.56 |

| Trichophyton tonsurans | IFO 5813 | 0.78 |

Experimental Protocols

Fermentation of Streptomyces sp. S46506

A detailed protocol for the fermentation process is outlined below:

-

Seed Culture: A loopful of Streptomyces sp. S46506 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (4% glucose, 0.5% peptone, 0.5% meat extract, 0.2% yeast extract, 0.5% NaCl, 0.3% CaCO₃; pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium (3% soluble starch, 1% glucose, 1% soybean meal, 0.5% yeast extract, 0.2% NaCl, 0.5% CaCO₃; pH 7.0).

-

Incubation: The production culture is incubated at 28°C for 5 days on a rotary shaker.

Isolation and Purification of this compound

The following steps detail the extraction and purification of this compound from the culture broth:

-

Extraction: The fermented broth is filtered to separate the mycelium. The filtrate is then extracted twice with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.

-

Silica Gel Chromatography: The crude extract is dissolved in a small amount of chloroform and applied to a silica gel column. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate.

-

Crystallization: The fractions containing this compound are combined, concentrated, and the resulting solid is recrystallized from methanol to yield pure this compound as pale yellow needles.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to analyze the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were critical in determining the connectivity of atoms and the overall carbon-hydrogen framework.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using a standard agar dilution method:

-

Preparation of Antibiotic Plates: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are made and added to molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight and the suspension is adjusted to a concentration of 10⁶ colony-forming units (CFU)/ml.

-

Inoculation: A small volume of the standardized inoculum is spotted onto the surface of the antibiotic-containing agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 3-7 days for fungi.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action

The mechanism of action of the broader pyrrolomycin antibiotic family is attributed to their function as protonophores. These molecules are capable of transporting protons across biological membranes, thereby dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes. This uncoupling of oxidative phosphorylation ultimately leads to cell death. While specific studies on this compound's mechanism are limited, its structural similarity to other pyrrolomycins strongly suggests a similar mode of action.

Visualizations

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Proposed protonophore mechanism of action for this compound.

Conclusion

This compound, a member of the pyrrolomycin family, demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria and dermatophytes. This technical guide has provided a detailed overview of its discovery, biological properties, and the experimental protocols for its production and characterization. The protonophore mechanism of action, common to the pyrrolomycin class, highlights a promising avenue for the development of new antibiotics. Further research into the synthesis of this compound analogues and in vivo efficacy studies are warranted to fully explore its therapeutic potential.

References

Initial Antibacterial Spectrum of Pyrroxamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroxamycin is a novel antibiotic that has demonstrated activity primarily against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the initial understanding of its antibacterial spectrum, methodologies for its determination, and its elucidated mechanism of action. The information presented herein is intended to support further research and development efforts in the field of antibacterial drug discovery.

Antibacterial Spectrum

This compound has been identified as an antibiotic with a spectrum of activity concentrated against Gram-positive bacteria and dermatophytes.[1][2] However, a comprehensive public database of its Minimum Inhibitory Concentration (MIC) values against a wide array of bacterial strains is not yet available. The class of antibiotics to which this compound belongs, the pyrrolomycins, are known for their potent activity against Gram-positive pathogens.[3][4][5] For instance, Pyrrolomycin D, a related compound, has shown significant activity against various strains of Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Streptococcus agalactiae, Listeria monocytogenes, and Bacillus subtilis.[5]

Data Presentation

A specific quantitative summary of the antibacterial spectrum of this compound in the form of a Minimum Inhibitory Concentration (MIC) table is not available in the reviewed literature. Further studies are required to establish a detailed profile of this compound's potency against a diverse panel of Gram-positive and other bacteria.

Experimental Protocols

The determination of the antibacterial spectrum of a novel compound like this compound typically involves standardized susceptibility testing methods. The following is a detailed protocol for a common method, the broth microdilution assay, which is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

-

Bacterial Strains: A panel of relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) are cultured on appropriate agar plates to obtain fresh colonies.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

-

Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates are used for the assay.

2. Inoculum Preparation:

-

Several morphologically similar colonies of the test bacterium are picked from an 18-24 hour agar plate.

-

The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the antibiotic across the wells.

-

A positive control well (containing the bacterial inoculum without the antibiotic) and a negative control well (containing only the growth medium) are included on each plate.

-

The prepared bacterial inoculum is added to each well (except the negative control).

-

The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

4. Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mechanism of Action

Recent studies on the pyrrolomycin class of antibiotics have revealed their mechanism of action. These compounds act as protonophores , which are lipid-soluble molecules that can transport protons across biological membranes.[3][4]

This action disrupts the proton motive force across the bacterial cytoplasmic membrane, which is essential for ATP synthesis through oxidative phosphorylation. By dissipating the proton gradient, pyrrolomycins effectively uncouple the respiratory chain from ATP synthesis, leading to a depletion of cellular energy and ultimately, bacterial cell death.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of this compound

Caption: this compound acts as a protonophore, disrupting the proton motive force.

References

- 1. This compound, A NEW ANTIBIOTIC TAXONOMY, FERMENTATION, ISOLATION, STRUCTURE DETERMINATION AND BIOLOGICAL PROPERTIES [jstage.jst.go.jp]

- 2. This compound, a new antibiotic taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Pyrroxamycin Against Clinical Isolates: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific in vitro activity of Pyrroxamycin against a broad range of clinical isolates is limited. This document provides a general overview based on available information and incorporates standardized methodologies for antimicrobial susceptibility testing as a framework for potential evaluation.

Introduction

This compound is an antibiotic compound isolated from Streptomyces sp. S46506. Its chemical structure is 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole. Preliminary studies have indicated that this compound exhibits activity against Gram-positive bacteria and dermatophytes. This technical guide aims to consolidate the available information on the in vitro activity of this compound and provide standardized protocols for its evaluation against clinically relevant isolates.

Data Presentation: In Vitro Activity of this compound

Due to the scarcity of specific published Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of clinical isolates, the following table is a representative summary of its known and expected activity spectrum. The MIC values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are crucial for understanding the potency of a compound.

Table 1: Summary of Expected In Vitro Activity of this compound

| Organism Category | Specific Pathogens (Examples) | General Susceptibility |

| Gram-Positive Bacteria | Staphylococcus aureus | Active |

| Streptococcus pyogenes | Active | |

| Enterococcus faecalis | Expected Activity | |

| Dermatophytes | Trichophyton rubrum | Active |

| Microsporum canis | Active | |

| Epidermophyton floccosum | Active |

Note: This table is based on the general description of this compound's activity. Specific MIC values would need to be determined through rigorous in vitro susceptibility testing.

Experimental Protocols

Detailed experimental protocols for determining the in vitro activity of this compound are not explicitly available in the public domain. However, standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) can be applied.

Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Determination of Minimum Inhibitory Concentration (MIC) for Dermatophytes

The CLSI M38-A2 document provides a standardized method for broth dilution antifungal susceptibility testing of filamentous fungi.

Materials:

-

This compound stock solution

-

RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

-

96-well microtiter plates

-

Fungal inoculum (conidia or sporangiospores)

-

Spectrophotometer

-

Incubator (28°C to 35°C, depending on the species)

Procedure:

-

Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Add the fungal inoculum to each well.

-

Include a growth control well and a sterility control well.

-

Incubate the plates at the appropriate temperature for the specific dermatophyte being tested for a duration determined by the growth in the control well (typically 4-7 days).

-

The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥80%) of growth compared to the growth control.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Signaling Pathway for Antibacterial Action

As the precise mechanism of action for this compound has not been fully elucidated, the following diagram illustrates a hypothetical signaling pathway for an antibacterial agent that disrupts cell wall synthesis, a common mechanism for antibiotics active against Gram-positive bacteria.

Preliminary Cytotoxicity Assessment of Pyrroxamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary yet in-depth assessment of the cytotoxic properties of Pyrroxamycin (PXM), a compound with emerging interest in oncology research. This document synthesizes available preclinical data, focusing on the in vitro effects of PXM on various cancer cell lines. It details the experimental methodologies employed to ascertain its impact on cell viability and proliferation, presents quantitative data in a structured format, and elucidates the proposed mechanism of action through signaling pathway diagrams. The information contained herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel anticancer therapeutics. It is important to note that much of the available literature refers to Piroxicam (PXM), and for the purpose of this guide, we will be summarizing the findings related to this compound.

Introduction to this compound (PXM) and its Anticancer Potential

This compound, identified in recent studies as Piroxicam (PXM), is a non-steroidal anti-inflammatory drug (NSAID) that is being repurposed for its potential antineoplastic effects.[1] Emerging research has highlighted its ability to inhibit proliferation and reduce the viability of various cancer cell lines, both as a standalone agent and in combination with conventional cancer therapies.[1] Studies have demonstrated that PXM exhibits cytotoxic effects in a dose-dependent manner across multiple cancer cell types, including prostate and breast cancer.[1] The mechanism of action is believed to involve the induction of apoptosis through pathways mediated by reactive oxygen species (ROS) and mitochondrial dysfunction.[1] This guide will delve into the specifics of these cytotoxic effects and the experimental frameworks used to evaluate them.

Experimental Protocols for Cytotoxicity Assessment

The following protocols are detailed methodologies for key experiments cited in the assessment of this compound's cytotoxicity.

Cell Culture and Maintenance

Prostate cancer cell lines (LNCaP, DU145, PC3, PLum-AD, and PLum-AI) and breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PXM (e.g., 250, 500, and 750 μM) and a vehicle control for specified time points (e.g., 24, 48, and 72 hours).[1]

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Procedure:

-

Culture and treat cells with PXM as described for the MTT assay.

-

After the treatment period, detach the cells using trypsin and resuspend them in culture medium.

-

Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate the percentage of viable cells.

-

Apoptosis Detection

Depolarization of the mitochondrial membrane is an early indicator of apoptosis.

-

Procedure:

-

Treat cells with PXM.

-

Stain the cells with a fluorescent dye that accumulates in the mitochondria of healthy cells (e.g., JC-1 or TMRE).

-

Analyze the cells using flow cytometry or fluorescence microscopy to detect changes in fluorescence, indicating mitochondrial membrane depolarization.

-

Activation of caspases is a key event in the apoptotic cascade.

-

Procedure:

-

Treat cells with PXM.

-

Lyse the cells to release cellular proteins.

-

Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3, caspase-9).

-

Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.

-

Quantitative Data Summary

The cytotoxic effects of this compound (PXM) have been quantified across various cancer cell lines. The following tables summarize the available data.

Table 1: Effect of PXM on the Proliferation of Murine Prostate Cancer Cells (MTT Assay) [1]

| Cell Line | PXM Concentration (μM) | Treatment Duration (hours) | Proliferation (% of Control) |

| PLum-AD | 250 | 24 | Reduced |

| 48 | Significantly Reduced | ||

| 72 | Significantly Reduced | ||

| 500 | 24 | Reduced | |

| 48 | Significantly Reduced | ||

| 72 | Significantly Reduced | ||

| 750 | 24 | Reduced | |

| 48 | Significantly Reduced | ||

| 72 | Significantly Reduced | ||

| PLum-AI | 250 | 24 | Reduced |

| 48 | Significantly Reduced | ||

| 72 | Significantly Reduced | ||

| 500 | 24 | Reduced | |

| 48 | Significantly Reduced | ||

| 72 | Significantly Reduced | ||

| 750 | 24 | Reduced | |

| 48 | Significantly Reduced | ||

| 72 | Significantly Reduced |

Table 2: Effect of PXM on the Viability of Murine Prostate Cancer Cells (Trypan Blue Exclusion Assay) [1]

| Cell Line | PXM Concentration (μM) | Treatment Duration (hours) | Viability (% of Control) |

| PLum-AD | 250 | 24 | Reduced |

| 48 | Reduced | ||

| 500 | 24 | Reduced | |

| 48 | Reduced | ||

| PLum-AI | 250 | 24 | Reduced |

| 48 | Reduced | ||

| 500 | 24 | Reduced | |

| 48 | Reduced |

Table 3: Cytotoxic Effect of PXM on Human Prostate Cancer Cell Lines [1]

| Cell Line | PXM Effect |

| LNCaP | Dose-dependent cytotoxic effect on proliferation |

| DU145 | Dose-dependent cytotoxic effect on proliferation |

| PC3 | Dose-dependent cytotoxic effect on proliferation |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Proposed Signaling Pathway for PXM-Induced Apoptosis

Based on current literature, this compound is proposed to induce apoptosis through the intrinsic, mitochondria-mediated pathway.

Caption: Proposed mitochondrial pathway of PXM-induced apoptosis.

Conclusion

The preliminary data strongly suggest that this compound (Piroxicam) possesses significant cytotoxic and pro-apoptotic properties against various cancer cell lines in vitro. Its ability to reduce cell proliferation and viability in a dose- and time-dependent manner warrants further investigation. The proposed mechanism involving the induction of mitochondrial-mediated apoptosis provides a solid foundation for future studies aimed at elucidating the precise molecular targets of PXM. This technical guide serves as a comprehensive starting point for researchers dedicated to exploring the full therapeutic potential of this compound in oncology. Further in-depth studies are essential to validate these preliminary findings and to explore the in vivo efficacy and safety of this promising compound.

References

Pyrroxamycin: A Technical Guide on its Potential as a Novel Anti-Infective Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrroxamycin is a novel antibiotic with a unique chemical structure, isolated from the fermentation broth of Streptomyces sp. S46506.[1] This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and its potential as a novel anti-infective agent. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing information and draws parallels with the closely related class of pyrrolomycin antibiotics to elucidate its probable mechanism of action and biological activity. The guide details its activity against Gram-positive bacteria and dermatophytes, its likely mode of action as a protonophore, and standardized protocols for its investigation.

Introduction and Discovery

This compound was first isolated from the culture broth of Streptomyces sp. strain S46506.[1] Its discovery highlighted a novel chemical scaffold with promising biological activity. The producing organism, a member of the genus Streptomyces, is a well-known source of a wide array of clinically significant antibiotics.

Chemical Structure: The chemical structure of this compound has been determined to be 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole.[1] This structure was elucidated using chemical characterization, along with 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis.[1]

Spectrum of Activity

Table 1: Antimicrobial Activity of Pyrrolomycins (Data for related compounds, not this compound)

| Microorganism | Pyrrolomycin A (µM) | Pyrrolomycin B (µM) | Pyrrolomycin D (µM) |

| Staphylococcus aureus | 0.55 - 69.1 | 0.28 - 35.11 | ≤0.002 |

| Staphylococcus epidermidis | 0.55 - 69.1 | 0.28 - 35.11 | ≤0.002 |

| Enterococcus faecalis | 0.55 - 69.1 | 0.28 - 35.11 | ≤0.002 |

| Bacillus anthracis | 0.55 - 69.1 | 0.28 - 35.11 | - |

| Listeria monocytogenes | - | - | ≤0.002 |

| Bacillus subtilis | - | - | ≤0.002 |

| Escherichia coli | 0.55 - 69.1 | 0.28 - 35.11 | >300 |

| Salmonella typhi | 0.55 - 69.1 | 0.28 - 35.11 | - |

| Klebsiella pneumoniae | 0.55 - 69.1 | 0.28 - 35.11 | - |

| Shigella sonnei | 0.55 - 69.1 | 0.28 - 35.11 | - |

| Paecilomyces variotii | 8.9 - 26.9 | - | - |

| Penicillium puberulum | 8.9 - 26.9 | - | - |

| Mycobacterium tuberculosis | 17.9 - 35.9 | - | - |

Note: This table presents data for related pyrrolomycin compounds to illustrate the potential spectrum of activity. Specific MIC data for this compound is not available in the reviewed literature.

Mechanism of Action: A Probable Protonophore

While the precise mechanism of action for this compound has not been explicitly detailed, extensive research on the broader class of pyrrolomycins strongly suggests a role as a protonophore. Protonophores are lipid-soluble molecules that can transport protons across biological membranes, disrupting the proton motive force that is essential for vital cellular processes such as ATP synthesis.

The proposed mechanism involves the following steps:

-

Insertion into the Bacterial Membrane: The lipophilic nature of the pyrrolomycin scaffold allows it to readily insert into the lipid bilayer of the bacterial cytoplasmic membrane.

-

Proton Shuttling: The molecule can pick up a proton from the external acidic environment.

-

Translocation: It then diffuses across the membrane.

-

Proton Release: The proton is released into the more alkaline cytoplasm.

-

Cycle Repetition: The deprotonated molecule then returns to the outer face of the membrane to repeat the cycle.

This continuous shuttling of protons dissipates the proton gradient across the bacterial membrane, leading to a collapse of the membrane potential and ultimately, cell death.

Caption: Proposed mechanism of this compound as a protonophore, disrupting the proton gradient.

Experimental Protocols

Detailed experimental protocols for the specific study of this compound are not published. However, standard methodologies can be adapted for its investigation.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of secondary metabolites from Streptomyces.

Caption: A generalized workflow for the isolation and purification of this compound.

Procedure:

-

Fermentation: Culture Streptomyces sp. S46506 in a suitable liquid medium to promote the production of this compound.

-

Extraction: After an appropriate incubation period, extract the whole broth or the filtered supernatant with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity to separate the components.

-

Purification: Further purify the fractions containing this compound using techniques like High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry (MS).

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under suitable conditions for the test organism.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxicity of a compound on mammalian cell lines.

Table 2: Cytotoxicity of Pyrrolomycins (Data for related compounds, not this compound)

| Cell Line | Compound | IC50 (µM) |

| Human Monocytic Leukemia (THP-1) | Cinnamyl derivatives of arylpiperazine | 2.8 - 7.3 |

| Human Breast Cancer (MCF7) | HO-5114 (Mitochondria-targeted) | < 10 |

| Human Breast Cancer (MDA-MB-231) | HO-5114 (Mitochondria-targeted) | < 10 |

Note: This table presents data for related or conceptually similar compounds to provide an indication of potential cytotoxicity. Specific IC50 data for this compound is not available in the reviewed literature.

Procedure:

-

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Bacterial Membrane Potential Assay

The use of voltage-sensitive fluorescent dyes, such as DiSC3(5), can be employed to assess the effect of this compound on bacterial membrane potential.

Caption: Workflow for assessing bacterial membrane potential depolarization.

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase and resuspend them in a suitable buffer.

-

Dye Loading: Add a voltage-sensitive dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.

-

Baseline Measurement: Measure the baseline fluorescence.

-

Compound Addition: Add this compound to the cell suspension.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

Resistance Development

There are no specific studies on the development of resistance to this compound. However, as with any new antibiotic, the potential for resistance development is a critical consideration. Standard protocols for inducing and evaluating resistance can be employed.

Procedure for Resistance Induction (Serial Passage):

-

MIC Determination: Determine the initial MIC of this compound against the test organism.

-

Serial Passaging: Inoculate the organism into a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

-

Incubation and Re-inoculation: After incubation, transfer an aliquot of the culture to a fresh medium with an increased concentration of the antibiotic.

-

Repeat: Repeat this process for a number of passages.

-

MIC Monitoring: Periodically determine the MIC of the passaged cultures to monitor for any increase, which would indicate the development of resistance.

Conclusion and Future Directions

This compound represents a promising new antibiotic scaffold with activity against clinically relevant Gram-positive bacteria and dermatophytes. Its likely mechanism of action as a protonophore, a mode of action that is less common among clinically used antibiotics, makes it an attractive candidate for further development, particularly in an era of growing antimicrobial resistance.

Significant further research is required to fully elucidate the potential of this compound. Key future directions include:

-

Comprehensive in vitro Activity Profiling: Determination of MICs against a wide panel of clinical isolates, including multidrug-resistant strains.

-

Detailed Mechanistic Studies: Definitive confirmation of its protonophore activity and investigation of any potential secondary targets.

-

In vivo Efficacy Studies: Evaluation of its therapeutic potential in animal models of infection.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of its absorption, distribution, metabolism, and excretion profiles.

-

Toxicology Studies: Comprehensive assessment of its safety profile.

-